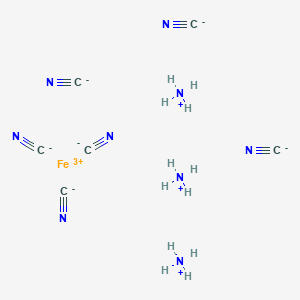

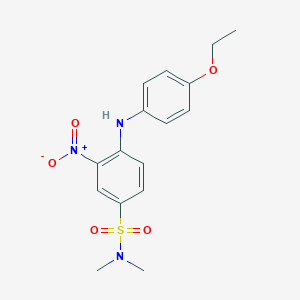

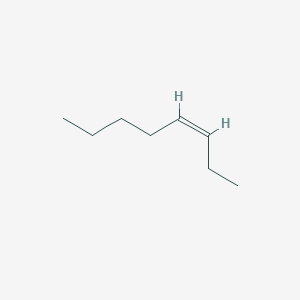

![molecular formula C17H36N6O4 B076967 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-01-8](/img/structure/B76967.png)

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as Lysine-vasopressin, is a peptide hormone that is synthesized in the hypothalamus and released from the posterior pituitary gland. The hormone plays a crucial role in regulating water balance in the body, blood pressure, and kidney function.

Mécanisme D'action

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin acts on the V2 receptors in the kidneys, which stimulates the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels activate protein kinase A (PKA), which leads to the insertion of aquaporin-2 water channels in the luminal membrane of the renal collecting ducts. The water channels allow the reabsorption of water from the urine, thereby reducing urine output and maintaining body fluid balance.

Effets Biochimiques Et Physiologiques

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has several biochemical and physiological effects on the body. The hormone increases water reabsorption in the kidneys, reduces urine output, and maintains body fluid balance. It also increases blood pressure by constricting blood vessels in the body. The hormone also has a role in regulating social behavior, including aggression and social recognition.

Avantages Et Limitations Des Expériences En Laboratoire

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has several advantages for lab experiments. The hormone is readily available and can be synthesized using solid-phase peptide synthesis. It also has a well-established mechanism of action and can be used to study the regulation of water balance and blood pressure in the body. However, the hormone has limitations in terms of its stability and short half-life, which can make it challenging to use in certain experiments.

Orientations Futures

Several future directions for research on (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin include:

1. Studying the role of the hormone in regulating social behavior, including aggression and social recognition.

2. Investigating the use of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin as a therapeutic target for conditions such as diabetes insipidus and heart failure.

3. Developing more stable and long-acting analogs of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin for use in clinical settings.

4. Studying the role of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin in regulating fluid balance in conditions such as dehydration and hyponatremia.

Méthodes De Synthèse

The synthesis of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin involves the solid-phase peptide synthesis method. The process involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions during the peptide synthesis. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has been extensively studied for its role in regulating water balance in the body. The hormone acts on the kidneys to increase water reabsorption, thereby reducing urine output and maintaining body fluid homeostasis. The hormone has also been studied for its role in regulating blood pressure and cardiovascular function.

Propriétés

Numéro CAS |

12270-01-8 |

|---|---|

Nom du produit |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |

Formule moléculaire |

C17H36N6O4 |

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |

Clé InChI |

NJSJHOJKUBVXDA-IHRRRGAJSA-N |

SMILES isomérique |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |

SMILES |

C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |

SMILES canonique |

C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |

Séquence |

KXK |

Synonymes |

C.I. Acid Red 228 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

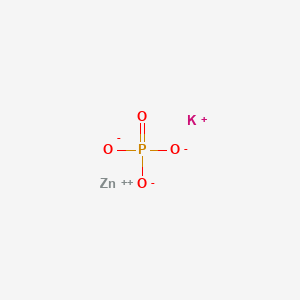

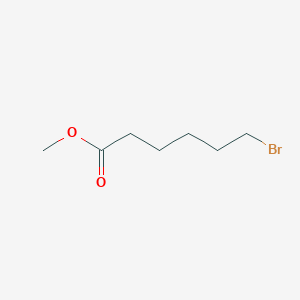

![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)